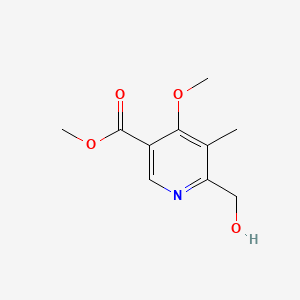

6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester

説明

特性

IUPAC Name |

methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-6-8(5-12)11-4-7(9(6)14-2)10(13)15-3/h4,12H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOOMTPTWOTTOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1CO)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50739030 | |

| Record name | Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50739030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251762-18-1 | |

| Record name | Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50739030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of 6-(Acetoxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester

The acetoxymethyl derivative serves as a key intermediate, as highlighted in studies of analogous compounds. The synthesis begins with 4-methoxy-5-methyl-nicotinic acid methyl ester, where the hydroxymethyl group is introduced via acetylation:

-

Acetylation Reaction :

-

Reagents : Acetic anhydride, catalytic .

-

Conditions : 0–5°C, 2–4 hours, followed by room temperature stirring.

-

Mechanism : Nucleophilic acyl substitution at position 6, facilitated by the electron-donating methoxy group at position 4.

-

-

Isolation : The product is extracted using dichloromethane (DCM) and purified via column chromatography (silica gel, ethyl acetate/hexane).

Hydrolysis to 6-(Hydroxymethyl) Derivative

The acetoxymethyl group is hydrolyzed under mild basic conditions:

-

Reagents : Aqueous or .

-

Conditions : 25–30°C, 1–2 hours.

-

Yield : ~70–75% after purification.

Challenges : Competing hydrolysis of the methyl ester at position 3 necessitates pH control (pH 5–7).

Method 2: Hantzsch-Type Cyclocondensation

Adaptation of Patent CN112824387A

A patent describing 2-methyl nicotinate synthesis provides a template for pyridine ring formation. Modifications to incorporate the hydroxymethyl group include:

-

Starting Materials :

-

Diketone Component : 1,1,3,3-tetramethoxypropane (compound A).

-

Enamine Component : β-Aminocrotonate substituted with methoxy and methyl groups.

-

-

Cyclocondensation :

-

Post-Synthetic Hydroxymethylation :

Advantages : Avoids toxic acrolein, enhances safety.

Method 3: Directed Functionalization of Pyridine Core

Sequential Functionalization

Building on nicotinic acid derivatives, this method involves:

-

Base Pyridine Synthesis :

-

Hydroxymethyl Introduction :

-

Electrophilic Quench : Paraformaldehyde or DMF-mediated formylation.

-

Reduction : or .

-

-

Optimization Data :

Step Reagents Temp (°C) Time (h) Yield (%) Lithiation LDA, THF -78 1 - Formylation DMF, POCl₃ 0–25 2 55 Reduction NaBH₄, MeOH 25 1 85

Limitations : Low formylation yields due to steric hindrance from adjacent substituents.

Comparative Analysis of Methods

| Parameter | Acetylation-Hydrolysis | Hantzsch-Type | Directed Functionalization |

|---|---|---|---|

| Yield | 70–75% | 60–65% | 45–50% |

| Scalability | High | Moderate | Low |

| Regioselectivity | High | Moderate | High |

| Toxic Reagents | Low | Low | Moderate (LDA) |

Key Findings :

化学反応の分析

Types of Reactions

6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions for substitution reactions often involve the use of strong acids or bases and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction of the ester group yields an alcohol .

科学的研究の応用

6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用機序

The mechanism of action of 6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester with structurally related nicotinic acid derivatives:

生物活性

6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of 6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester can be represented as follows:

- Molecular Formula : C12H15NO5

- Molecular Weight : 253.25 g/mol

The compound features a hydroxymethyl group, a methoxy group, and a methyl group attached to a nicotinic acid scaffold, which contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The hydroxymethyl and methoxy groups enhance its binding affinity to various enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0098 |

| Candida albicans | 0.039 |

These results demonstrate that the compound exhibits strong antibacterial activity, particularly against S. aureus and E. coli .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer properties. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings suggest that the compound could serve as a potential lead in the development of new anticancer therapies .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the antimicrobial efficacy of various nicotinic acid derivatives included 6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester. The results indicated that this compound had one of the lowest MIC values among tested derivatives, showcasing its potential as an effective antibacterial agent . -

Case Study on Anticancer Properties :

In a comparative analysis involving multiple derivatives of nicotinic acid, this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study suggested that the presence of specific substituents on the nicotinic scaffold enhances its anticancer activity, making it a candidate for further pharmacological exploration .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester?

- Methodological Answer : Synthesis typically involves methyl esterification of the parent nicotinic acid derivative. A two-step approach is common:

Hydroxymethylation : Introduce the hydroxymethyl group via reductive alkylation using formaldehyde and a reducing agent (e.g., NaBH₄) under inert conditions.

Methylation : Protect the hydroxymethyl group (e.g., with a silylating agent) before methyl esterification using methanol and an acid catalyst (e.g., H₂SO₄).

- Validation : Confirm regioselectivity using NMR (¹H/¹³C) to distinguish between methoxy and hydroxymethyl groups. Compare with analogs like 6-methylnicotinic acid methyl ester .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.

- GC-MS : Identify volatile derivatives; compare retention times and fragmentation patterns with standards (e.g., methyl esters in fungal extracts ).

- NMR : Analyze ¹H/¹³C spectra to confirm substitution patterns (e.g., methoxy vs. hydroxymethyl) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators if aerosolization is possible .

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.

- First Aid : For skin contact, rinse with water for 15 minutes; consult a physician if irritation persists .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts like demethylated derivatives?

- Methodological Answer :

- Reagent Selection : Use mild methylating agents (e.g., dimethyl carbonate) to reduce over-methylation.

- Temperature Control : Maintain temperatures below 60°C during esterification to prevent decomposition.

- Byproduct Analysis : Monitor reaction progress via TLC and LC-MS. For demethylated byproducts, employ preparative HPLC for isolation and structural elucidation .

Q. How do contradictory spectral data (e.g., NMR vs. MS) arise, and how should they be resolved?

- Methodological Answer : Contradictions may stem from:

- Tautomerism : The hydroxymethyl group may exhibit dynamic equilibria in solution, altering NMR signals. Stabilize with deuterated solvents (e.g., DMSO-d₆).

- Ionization Artifacts : In MS, in-source fragmentation can misrepresent molecular ions. Use high-resolution MS (HRMS) to confirm exact mass (e.g., [M+H]⁺) .

- Cross-Validation : Compare data with structurally related esters (e.g., 9,12-octadecadienoic acid methyl ester) .

Q. What strategies are effective for studying this compound’s metabolic stability in biological systems?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use isotopically labeled analogs (e.g., ¹³C-methoxy) as internal standards.

- Metabolite Identification : Apply HRMS to detect phase I/II metabolites (e.g., glucuronidation of the hydroxymethyl group) .

Q. How can computational modeling predict this compound’s reactivity in catalytic systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。